(+)-Dihydrexidine
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Overview
Description
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol is a member of phenanthridines.
Dihydrexidine has been used in trials studying the treatment of SPD, Cocaine-Related Disorders, and Schizotypal Personality Disorder.
DAR-0100A is under investigation in clinical trial NCT01466205 (Clinical Testing of a D1 Agonist for Cognitive Enhancement in Schizotypal Personality Disorder).
Biological Activity
(+)-Dihydrexidine (DHX) is a novel compound recognized primarily for its role as a full efficacy agonist of the D1 dopamine receptor. This article delves into its biological activity, pharmacological properties, clinical implications, and relevant research findings.
Dihydrexidine is chemically defined as trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine. Its structural rigidity allows it to effectively bind to D1 dopamine receptors, leading to increased cyclic AMP synthesis in neuronal tissues. In rat striatal homogenates, DHX significantly enhances the rate of cyclic AMP production, doubling the effect seen with dopamine itself .
Binding Affinity
DHX exhibits a high binding affinity for D1 receptors with an IC50 of approximately 10 nM. This is notably lower than that of SKF38393, another D1 agonist, which has an IC50 of around 30 nM. Furthermore, DHX demonstrates a two-site binding model characterized by high-affinity (63% at KD = 3 nM) and low-affinity (37% at KD = 75 nM) sites .
Selectivity and Off-Target Effects
While primarily acting on D1 receptors, DHX also interacts with D2 dopamine receptors (IC50 = 130 nM) and alpha-2 adrenergic receptors (IC50 ≈ 230 nM). However, it shows minimal activity against other receptor types, indicating a relatively selective profile for D1 receptor agonism .
Parkinson's Disease
Clinical trials have explored the efficacy of DHX in treating Parkinson's disease. In a double-blind study involving four patients, DHX was administered intravenously at varying doses. One patient exhibited significant motor improvement at a plasma concentration exceeding 100 ng/ml; however, adverse effects such as hypotension and tachycardia were prevalent . The pharmacokinetics revealed a rapid plasma half-life of less than five minutes, suggesting that while DHX can provide acute benefits, its therapeutic window is limited due to side effects .
Cognitive Function
Research has also examined DHX's effects on cognitive performance. In non-human primate studies and subsequent human trials, DHX demonstrated potential cognitive enhancement capabilities. Notably, improvements were observed in working memory tasks such as the N-back task and PASAT (Paced Auditory Serial Addition Test), indicating its possible utility in enhancing cognitive functions in conditions like schizophrenia .
Summary of Key Studies
Study | Focus | Findings |
---|---|---|
Blanchet et al., 1998 | Parkinson's Disease | Marginal motor improvement; dose-limiting hypotension observed. |
George et al., 2007 | Schizophrenia | Improved cognitive function; well-tolerated at subcutaneous doses. |
Arnsten et al., 1994 | Cognitive Enhancement | Enhanced cognition in aged primates; beneficial effects on working memory. |
Steele et al., 1997 | Rodent Models | Improvement in native cognitive processes; reversal of scopolamine-induced deficits. |
Adverse Effects and Safety Profile
The safety profile of DHX indicates significant adverse effects associated with its use:
- Flushing
- Hypotension
- Tachycardia
These side effects are particularly pronounced during rapid infusions and limit the compound's therapeutic applicability .
Conclusion and Future Directions
This compound represents a promising pharmacological agent with specific activity on D1 dopamine receptors. Its potential applications span from treating Parkinson's disease to cognitive enhancement in psychiatric conditions. However, the challenges posed by its short half-life and adverse effects necessitate further research to optimize dosing strategies and explore its full therapeutic potential.
Future studies should focus on:
- Longer-term safety assessments to better understand the side effect profile.
- Exploring alternative administration routes that may mitigate rapid onset adverse effects.
- Investigating combination therapies with other agents to enhance efficacy while reducing risks.
Properties
CAS No. |
174691-84-0 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol |
InChI |
InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m1/s1 |
InChI Key |
BGOQGUHWXBGXJW-RHSMWYFYSA-N |
SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O |
Canonical SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |
Synonyms |
10,11-dihydroxyhexahydrobenzo(a)phenanthridine DAR 0100A DAR-0100A DAR0100A dihydrexidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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